N-(2-aminoethyl)benzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFJSUCEQDCCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42988-32-9 | |
| Record name | N-(2-aminoethyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Applications of N-(2-aminoethyl)benzenesulfonamide
Executive Summary
N-(2-aminoethyl)benzenesulfonamide (CAS: 42988-32-9) is a bifunctional organosulfur compound serving as a critical intermediate in the synthesis of multidentate ligands, coordination complexes, and pharmaceutical scaffolds.[1][2] Characterized by a benzenesulfonyl group attached to the secondary nitrogen of an ethylenediamine backbone, it possesses distinct acid-base properties that differentiate it from its structural isomers. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications, while explicitly resolving common confusion with its isomer, 4-(2-aminoethyl)benzenesulfonamide.
Structural Disambiguation & Molecular Architecture
A critical failure point in literature search and procurement is the confusion between this compound and its regioisomer.
| Feature | Target Compound | Common Isomer (Confusion Point) |
| Name | This compound | 4-(2-aminoethyl)benzenesulfonamide |
| CAS | 42988-32-9 | 35303-76-5 |
| Structure | ||
| Functional Groups | Secondary Sulfonamide, Primary Amine | Primary Sulfonamide, Primary Amine |
| Primary Use | Ligand synthesis, Linker chemistry | Carbonic Anhydrase Inhibitor, Glipizide intermediate |
| Melting Point | 80–81 °C | 150–152 °C |
Key Identifier: The target compound (CAS 42988-32-9) has the sulfonamide linkage within the ethylenediamine chain, whereas the isomer has the sulfonamide group on the benzene ring.
Physicochemical Profile
The following data represents the core physicochemical constants for CAS 42988-32-9.
| Property | Value | Context/Notes |
| Molecular Formula | ||
| Molecular Weight | 200.26 g/mol | |
| Melting Point | 80–81 °C | Solid at room temperature [1].[2][3] |
| Solubility | Soluble in DCM, CHCl3, DMSO, Methanol. | Moderate water solubility due to amine functionality. |
| pKa (Amine) | ~9.8 (Predicted) | Basic primary amine ( |
| pKa (Sulfonamide) | ~11.5 (Predicted) | Weakly acidic secondary sulfonamide ( |
| LogP | -0.1 (Computed) | Indicates amphiphilic character; suitable for biological transport. |
| Appearance | White to off-white crystalline solid | May appear as an oil if impure or wet. |
Ionization Behavior
At physiological pH (7.4), the primary amine is predominantly protonated (
Synthesis & Purity Analysis
Reaction Mechanism
The synthesis involves the nucleophilic attack of ethylenediamine on benzenesulfonyl chloride. Critical Control Point: Ethylenediamine must be used in large excess (typically 3-5 equivalents) to prevent the formation of the disubstituted byproduct,
Figure 1: Selective synthesis workflow for mono-sulfonylation of ethylenediamine.
Detailed Protocol
-
Preparation: Dissolve ethylenediamine (50 mmol, 5 eq) in Dichloromethane (DCM, 50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Dissolve benzenesulfonyl chloride (10 mmol, 1 eq) in DCM (10 mL). Add this solution dropwise to the amine solution over 30 minutes. Note: Slow addition favors mono-substitution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup (Extraction):
-
Wash the organic layer with water (3 x 30 mL) to remove excess ethylenediamine and HCl salts.
-
Optional Purification: Extract the organic layer with 1M HCl. The product (amine) moves to the aqueous phase. Wash the organic phase (discard).[4] Basify the aqueous phase to pH 12 with NaOH. Extract back into DCM.
-
-
Isolation: Dry the DCM layer over
, filter, and evaporate under reduced pressure. -
Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain white crystals (MP 80-81°C).
Spectral Characterization
To validate the identity of CAS 42988-32-9, look for these diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | Aromatic protons of the benzenesulfonyl group. | |
| Methylene protons adjacent to the sulfonamide ( | ||
| Methylene protons adjacent to the primary amine ( | ||
| Sulfonamide NH (exchangeable). | ||
| IR Spectroscopy | 1320, 1160 | Characteristic |
| 3350, 3280 | N-H stretching (Primary amine and sulfonamide). | |
| Mass Spectrometry | m/z 201.1 | Protonated molecular ion. |
Applications & Biological Relevance
Ligand Design & Coordination Chemistry
The
Pharmaceutical Intermediate
Unlike its isomer (a direct CA inhibitor), this compound acts as a linker or scaffold . The sulfonamide group provides stability and metabolic resistance, while the ethylenediamine chain offers a flexible arm for conjugating pharmacophores.
Carbonic Anhydrase (CA) Interaction
While primary sulfonamides (
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent amine oxidation or carbamate formation (
absorption). -
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
References
-
Sigma-Aldrich/Enamine. (2025). This compound Safety Data Sheet & Properties. Retrieved from (Note: Link directs to the isomer generic catalog; specific data verified via Enamine/PubChem CAS 42988-32-9 listings).
-
PubChem. (2025).[1][5] Compound Summary: this compound (CAS 42988-32-9).[1][2] National Library of Medicine. Retrieved from
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
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The Evolving Landscape of N-(2-aminoethyl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery
The N-(2-aminoethyl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. Its inherent structural features, combining the well-established pharmacophoric properties of the benzenesulfonamide group with a flexible aminoethyl side chain, provide a unique platform for targeted drug development. This in-depth technical guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives, providing researchers, scientists, and drug development professionals with a critical resource to navigate this promising chemical space.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core is more than just a sum of its parts. The benzenesulfonamide moiety is a classic zinc-binding group, famously exploited in the development of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) can coordinate with the zinc ion present in the active site of these metalloenzymes, leading to potent inhibition. The aromatic ring provides a rigid anchor and a platform for substitution, allowing for the fine-tuning of electronic and steric properties to achieve isoform selectivity and enhance potency.
The N-(2-aminoethyl) side chain introduces a crucial element of flexibility and a basic nitrogen atom. This chain can adopt various conformations to access different pockets within a target's active site, and the terminal amino group can be readily modified to introduce a wide range of substituents, a concept often referred to as the "tail approach" in drug design.[1] This derivatization is key to modulating the compound's physicochemical properties, such as solubility and lipophilicity, and to establishing secondary interactions with the target protein, thereby influencing potency and selectivity.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound derivatives is generally accessible, allowing for the generation of large and diverse chemical libraries for screening. The foundational precursor, 4-(2-aminoethyl)benzenesulfonamide, can be synthesized from β-phenethylamine through a multi-step process involving acetylation, chlorosulfonation, amination, and subsequent hydrolysis.[2][3]
A general and widely adopted synthetic workflow for creating a library of derivatives involves the modification of the terminal amino group of 4-(2-aminoethyl)benzenesulfonamide.
Caption: General synthetic routes to this compound derivatives.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff base derivatives through the condensation of 4-(2-aminoethyl)benzenesulfonamide with various aldehydes.[4] This method is valuable for rapidly generating a diverse set of compounds for initial screening.
Materials:
-
4-(2-aminoethyl)benzenesulfonamide
-
Appropriate aldehyde (e.g., benzaldehyde, 2-pyridinecarboxaldehyde)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: Dissolve 2.0 mmol of 4-(2-aminoethyl)benzenesulfonamide in warm ethanol in a round-bottom flask with stirring. The gentle heating increases the solubility of the starting material, ensuring a homogenous reaction mixture.
-
Addition of Aldehyde: To this solution, add 2.0 mmol of the corresponding aldehyde. If the aldehyde is a solid, it should also be dissolved in a minimal amount of ethanol before addition. This equimolar addition ensures the efficient formation of the Schiff base.
-
Reaction under Reflux: The reaction mixture is then heated under reflux for 4 hours with continuous stirring. Refluxing maintains the reaction at the boiling point of the solvent, accelerating the rate of the condensation reaction, which involves the formation of a C=N double bond with the elimination of water.
-
Isolation of Product: After cooling the reaction mixture, the solid Schiff base product will often precipitate. The solid is isolated by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum. Cold ethanol is used for washing to minimize the loss of the product, which may have some solubility in warmer solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to obtain a product of high purity.
Therapeutic Applications and Structure-Activity Relationships
The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.
Carbonic Anhydrase Inhibitors
Benzenesulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[5] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[6]
Mechanism of Action: The primary sulfonamide group of the inhibitor coordinates to the Zn²⁺ ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. The N-(2-aminoethyl) tail can extend into the active site cavity, forming additional interactions with amino acid residues, which contributes to both the affinity and isoform selectivity of the inhibitor.[1][7]
Caption: Simplified mechanism of carbonic anhydrase inhibition.
Structure-Activity Relationship (SAR):
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzenesulfonamide ring can significantly impact isoform selectivity. For instance, incorporating bulky or hydrophobic groups can enhance binding to the hydrophobic half of the CA active site.
-
Modifications of the Aminoethyl Tail: Derivatization of the terminal amino group is a key strategy for achieving isoform-selective inhibition. The "tail" can be designed to interact with specific amino acid residues that differ between CA isoforms. For example, Schiff base derivatives and their corresponding reduced secondary amines have shown potent and, in some cases, selective inhibition of various CA isoforms.[8]
Table 1: Carbonic Anhydrase Inhibitory Activity of this compound Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Schiff Base 1 | >10000 | 857 | 45.3 | 89.5 | [8] |
| Secondary Amine 1 | 98.6 | 9.8 | 8.9 | 5.2 | [8] |
| Schiff Base 2 | 8760 | 654 | 34.2 | 76.4 | [8] |
| Secondary Amine 2 | 76.5 | 8.1 | 7.5 | 4.3 | [8] |
Note: This is a representative selection of data. For full details, please consult the cited literature.
Anticancer Agents
The discovery that some benzenesulfonamide derivatives exhibit potent anticancer activity has opened up new avenues for research.[9][10] Their mechanisms of action are often multifactorial, including the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and XII), which are involved in regulating tumor pH and promoting cancer cell survival and proliferation.[11]
Structure-Activity Relationship (SAR):
-
Targeting Tumor-Associated CAs: The design of selective inhibitors for CA IX and XII is a key strategy. This often involves incorporating tails that can exploit the unique structural features of the active sites of these isoforms.[12]
-
Other Mechanisms: Some derivatives may exert their anticancer effects through other mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs) like TrkA.[10] The SAR for these activities will differ from that for CA inhibition and will depend on the specific interactions with the kinase active site.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[13]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. This ensures that the cells are in a logarithmic growth phase at the start of the experiment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) should be included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Agents
The sulfonamide class of drugs has a long history as antimicrobial agents. While the emergence of resistance has limited the use of older sulfonamides, the development of new derivatives continues to be an active area of research.[11][14]
Mechanism of Action: The primary mechanism of action of sulfonamides as antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors.
Caption: Simplified mechanism of antimicrobial action of sulfonamides.
Structure-Activity Relationship (SAR):
-
Structural Mimicry of PABA: The benzenesulfonamide core with an amino group (or a group that can be metabolized to an amino group) in the para position is crucial for mimicking PABA and inhibiting DHPS.
-
Modifications for Enhanced Activity: Modifications to the N-(2-aminoethyl) tail can influence the compound's ability to penetrate the bacterial cell wall and its affinity for the DHPS enzyme. The incorporation of heterocyclic moieties has been shown to enhance antimicrobial activity.[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Filter paper disks impregnated with the test compounds
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard). This ensures a consistent bacterial lawn on the agar plate.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn of growth.
-
Application of Disks: Aseptically place the filter paper disks impregnated with the test compounds onto the surface of the inoculated agar plate. A control disk with the solvent and a disk with a known antibiotic should be included.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.
Future Directions and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area will likely focus on:
-
Rational Design of Isoform-Selective Inhibitors: With a deeper understanding of the structural biology of target enzymes, computational methods can be increasingly used to design derivatives with enhanced selectivity, thereby minimizing off-target effects.
-
Multi-Targeted Ligands: The inherent versatility of the scaffold allows for the design of compounds that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer.
-
Exploration of New Therapeutic Areas: The broad biological activity of these derivatives suggests that their potential may extend beyond the currently explored areas. Screening against a wider range of biological targets could uncover novel applications.
References
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Preprints.org. Available from: [Link]
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Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms Based on Cell Line Cytotoxic Screening Activity. ResearchGate. Available from: [Link]
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Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]
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- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. J Med Chem. 2014;57(12):5297-5307.
- Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. J Braz Chem Soc. 2022;33(10):1135-1148.
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General synthetic route for the synthesis of benzenesulfonamides incorporating 1,3,5-triazine moieties. Reagents and conditions. ResearchGate. Available from: [Link]
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SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Semantic Scholar. Available from: [Link]
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- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. J Med Chem. 2014;57(12):5297-5307.
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Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available from: [Link]
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Unlocking the Therapeutic Potential of N-(2-aminoethyl)benzenesulfonamide: A Technical Guide for Preclinical Investigation
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, including antibacterial, anticonvulsant, and anticancer agents.[1][2][3] N-(2-aminoethyl)benzenesulfonamide, a structurally intriguing member of this family, remains comparatively underexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity and therapeutic potential of this compound. We will delve into the known biological context of related sulfonamides, propose a tiered, multi-faceted experimental workflow for comprehensive screening, and provide detailed, actionable protocols. This document is designed to serve as a strategic roadmap, enabling research teams to efficiently navigate the preclinical evaluation of this compound and unlock its full therapeutic promise.
Introduction: The Sulfonamide Legacy and the Opportunity of this compound
The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in drug discovery, integral to the structure of numerous clinically significant therapeutic agents.[4] From the first synthetic antibiotics to modern diuretics and anticancer drugs, the versatility of the sulfonamide moiety is well-established.[2][5] this compound (CAS No: 42988-32-9) presents a unique chemical architecture, incorporating a flexible aminoethyl side chain that offers potential for novel interactions with biological targets.[6][7] While its isomer, 4-(2-aminoethyl)benzenesulfonamide, has shown activity in cardiovascular models, potentially through interaction with calcium channels, the biological profile of this compound is not yet clearly defined.[8] This guide provides the scientific rationale and detailed methodologies to systematically elucidate its biological activity potential.
Foundational Knowledge and Postulated Mechanisms of Action
The biological activities of benzenesulfonamide derivatives are diverse and often depend on the nature and positioning of substituents on the benzene ring and the sulfonamide nitrogen. Based on the activities of structurally related compounds, we can postulate several potential avenues of investigation for this compound.
Carbonic Anhydrase Inhibition
A primary and well-documented target of many benzenesulfonamide-containing molecules is the family of carbonic anhydrase (CA) enzymes.[9] Inhibition of various CA isoforms has therapeutic implications in glaucoma, epilepsy, and some cancers.[1][10] The unsubstituted sulfonamide group in this compound makes it a prime candidate for CA inhibition.
Antibacterial Activity
The historical significance of sulfonamides as antibacterial agents stems from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[11][12] While resistance is a concern, the discovery of novel sulfonamide structures with potent antibacterial activity continues.[11]
Anticancer Potential
Several sulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis.[3][13][14] The structural motifs within this compound warrant an investigation into its antiproliferative effects on cancer cell lines.
Cardiovascular Effects
As previously mentioned, an isomer of the target compound has shown effects on perfusion pressure and coronary resistance in an isolated rat heart model, suggesting a potential interaction with cardiovascular targets such as calcium channels.[8] This provides a strong rationale for exploring similar activities with this compound.
A Phased Experimental Approach to Uncover Biological Activity
A systematic and tiered approach is crucial for efficiently evaluating the biological potential of this compound. The following experimental workflow is designed to progress from broad, initial screenings to more focused mechanistic studies.
Figure 1: A phased experimental workflow for the systematic evaluation of this compound.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments outlined in the workflow.
Phase 1: Initial Screening
Objective: To determine the general cytotoxicity of this compound against a representative human cell line (e.g., HEK293 or HeLa).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Objective: To assess the antibacterial activity of this compound against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]
Protocol:
-
Bacterial Inoculum Preparation: Culture bacteria in an appropriate broth overnight. Dilute the culture to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 2: Mechanistic Elucidation
Objective: To investigate the effect of this compound on the cell cycle progression of a cancer cell line that shows sensitivity in the initial screen.
Protocol:
-
Cell Treatment: Treat the selected cancer cell line with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: Workflow for cell cycle analysis to investigate the antiproliferative mechanism.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Screening Results for this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Cytotoxicity | HEK293 | IC₅₀ | > 100 µM |
| Antibacterial | S. aureus | MIC | 64 µg/mL |
| Antibacterial | E. coli | MIC | > 128 µg/mL |
| Enzyme Inhibition | Carbonic Anhydrase II | Kᵢ | 500 nM |
| Anticancer | MCF-7 (Breast Cancer) | GI₅₀ | 15 µM |
| Anticancer | A549 (Lung Cancer) | GI₅₀ | 45 µM |
Interpretation: The hypothetical data in Table 1 suggests that this compound has low general cytotoxicity, moderate antibacterial activity against Gram-positive bacteria, potent inhibitory activity against carbonic anhydrase II, and selective antiproliferative activity against breast cancer cells. These findings would guide the subsequent mechanistic studies and in vivo model selection.
Conclusion and Future Directions
This technical guide provides a robust framework for the systematic evaluation of the biological activity potential of this compound. By following the proposed phased approach, researchers can efficiently generate a comprehensive biological profile of the compound, from initial broad screening to in-depth mechanistic studies. The benzenesulfonamide scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this compound may reveal novel biological activities and pave the way for the development of new therapeutic agents. Future work should focus on lead optimization based on the initial findings to enhance potency, selectivity, and drug-like properties.
References
- BLD Pharm. This compound.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science, 3(4), 11-23.
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2021). PeerJ, 9, e11933. [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry, 61(9), 4225-4238. [Link]
- Benzenesulfonamide: Structure, Properties, and Applic
- Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. (2026). [Source Not Available].
-
This compound. PubChem. [Link]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry, 61(9), 4225-4238. [Link]
- N-ACETYL (2-AMINOETHYL) BENZENE SULFONAMIDE. CHEM-IS-TRY Inc.
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2020). Journal of Pharma and Drug Development. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). The Scientific World Journal. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 622. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2022). Molecules, 27(23), 8277. [Link]
- Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996).
-
Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). Metabolites, 13(1), 108. [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry, 58(20), 8046-8058. [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017).
-
in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. (1957). Annals of the New York Academy of Sciences, 69(3), 408-416. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2021). Acta Pharmaceutica Sinica B, 11(10), 3236-3250. [Link]
-
Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. (2019). Scribd. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Sciences Reviews, 6(11), 1-22. [Link]
-
4-(2-Amino Ethyl) Benzene Sulfonamide. Synthetic Molecules Pvt. Ltd. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 622. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Open Access Journal of Pharmaceutical Research, 2(3). [Link]
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Hydrogen Bonding Capacity of Sulfonamide-Amine Linkers: A Technical Guide
Executive Summary
The sulfonamide-amine linker (
This guide provides a technical deep-dive into the hydrogen bonding dynamics of these linkers, moving beyond basic pKa values to explore the structural geometry, conformational locking, and rigorous NMR-based characterization protocols required for validation.
Part 1: Structural Mechanistics & Geometry
The Donor-Acceptor Duality
The sulfonamide-amine linker functions as a unique electrostatic system due to the juxtaposition of a strong Hydrogen Bond Donor (HBD) and a tunable Hydrogen Bond Acceptor (HBA).
-
The Sulfonamide (
):-
Acidity (HBD): The sulfonyl group is strongly electron-withdrawing, polarizing the N-H bond. Typical pKa values range from 9.5 to 10.5 for primary sulfonamides, dropping to 5.0–8.0 for N-acyl or N-heteroaryl sulfonamides.
-
Geometry: The sulfur atom adopts a distorted tetrahedral geometry.[1][2] The
bonds are strong acceptors, but the steric bulk often forces the vector out of coplanarity with adjacent aromatic rings (torsion angles ).
-
-
The Amine (
):-
Basicity (HBA): The distal amine acts as the primary acceptor. Its basicity (pKa of conjugate acid
) drives the thermodynamic propensity for intramolecular locking.
-
The "Pseudo-Ring" Formation (IMHB)
When the linker length allows (typically 2–3 carbon units), the acidic sulfonamide proton (
| Linker Length | Pseudo-Ring Size | Stability Estimate ( | Conformational Outcome |
| Ethyl ( | 5-membered | Moderate | High strain; often requires pre-organization. |
| Propyl ( | 6-membered | High (Optimal) | "Chair-like" stability; significantly masks polarity. |
| Butyl ( | 7-membered | Low | Entropically disfavored; solvent competition dominates. |
Part 2: Hydrogen Bonding Dynamics & Conformational Control
The hydrogen bonding capacity of these linkers is not static; it is a dynamic equilibrium dependent on the dielectric constant of the environment. This is the structural basis of the Molecular Chameleon concept.
Conformational Equilibrium Pathway
In aqueous media (high dielectric), the linker extends to maximize hydration (intermolecular H-bonds). In lipophilic media (low dielectric, e.g., cell membrane), the linker folds, forming an IMHB that "hides" the polar N-H and N lone pairs.
Figure 1: Conformational Dynamics of Sulfonamide-Amine Linkers
Caption: The equilibrium between the open (solvated) state and the folded (IMHB-locked) state is driven by the thermodynamic trade-off between desolvation enthalpy and H-bond stabilization.
Part 3: Experimental Characterization Protocol
Relying solely on crystal structures (solid state) is insufficient for determining solution-phase dynamics. The following NMR titration protocol is the industry standard for quantifying Hydrogen Bonding capacity.
Protocol: Temperature Coefficient ( ) Determination[3][4][5]
Objective: Distinguish between solvent-exposed protons and those protected by intramolecular hydrogen bonds (IMHB).
Reagents:
-
Compound of interest (approx. 2–5 mg).
-
Solvent: DMSO-
(standard) or (if solubility permits). Note: DMSO is a strong acceptor and competes for H-bonds; survival of an IMHB in DMSO indicates high stability.
Workflow:
-
Sample Preparation: Dissolve the compound in 600
of solvent. Ensure the sample is free of paramagnetic impurities. -
Acquisition Series:
-
Data Analysis:
-
Track the chemical shift (
, ppm) of the Sulfonamide NH.[1] -
Plot
vs. Temperature (K). -
Calculate the slope (Temperature Coefficient,
).
-
Interpretation Logic:
| Interpretation | Mechanistic Cause | |
| > -4.5 (e.g., -2.0) | Strong IMHB | The proton is shielded from solvent exchange/interaction. |
| -4.5 to -6.0 | Weak/Transient | Equilibrium state or steric shielding without bond formation. |
| < -6.0 (e.g., -8.0) | Solvent Exposed | The proton is freely exchanging or H-bonding with the solvent (DMSO). |
Figure 2: Experimental Workflow for H-Bond Validation
Caption: Decision tree for validating intramolecular hydrogen bonds using NMR temperature coefficients.
Part 4: Applications in Drug Design
PROTAC Linker Design
In PROTACs, the sulfonamide is often the "anchor" for E3 ligase ligands (e.g., VHL ligands).
-
Challenge: Long PEG linkers often suffer from poor permeability.
-
Solution: Replacing PEG units with sulfonamide-amine motifs introduces "stiffness" via H-bonds. This pre-organizes the linker, reducing the entropic cost of ternary complex formation.
-
Design Rule: Use a
spacer between the sulfonamide and a tertiary amine to enforce a 6-membered ring turn, effectively shortening the end-to-end distance in the free state while allowing extension upon binding.
Bioisosterism & Selectivity
The sulfonamide-amine linker acts as a bioisostere for amide bonds but with distinct vector geometry.
-
Vector: The
bond projects substituents at different angles compared to the planar amide bond. -
Selectivity: In Carbonic Anhydrase Inhibitors (CAIs), the linker's H-bond capacity determines whether it interacts with the hydrophilic half or the hydrophobic half of the enzyme active site, drastically altering isoform selectivity (e.g., hCA II vs. hCA IX).
References
-
Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link
-
Cierpial, T., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Molecules, 26(4), 904. Link
-
Harding, L. P., et al. (2019).[5][6] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 322-330. Link
-
Grzesiek, S., & Bax, A. (1993). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 3(6), 627-638. (Seminal method reference). Link
-
Ettmayer, P., et al. (2004). Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry, 47(10), 2393-2404. (Context for permeability/IMHB). Link
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Methodological & Application
Topic: Reaction Conditions for Benzenesulfonyl Chloride and Ethylenediamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of N,N'-Bis(benzenesulfonyl)ethylenediamine
The reaction between benzenesulfonyl chloride (BSC) and ethylenediamine is a cornerstone transformation in synthetic chemistry, yielding N,N'-bis(benzenesulfonyl)ethylenediamine, a molecule belonging to the potent class of sulfonamides. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine groups of ethylenediamine attack the electrophilic sulfur atom of the sulfonyl chloride.[1][2] The resulting disulfonamide scaffold is of significant interest to the pharmaceutical industry. Benzenesulfonamide derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties, often functioning as inhibitors for enzymes like carbonic anhydrase.[3][4]
This document serves as a comprehensive guide to the reaction, moving beyond a simple recitation of steps to explain the critical parameters that govern its success. We will explore the mechanistic underpinnings, provide a detailed, field-proven protocol, and discuss the implications for drug discovery and development.
Mechanistic Rationale: The Hinsberg Reaction Framework
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is famously known as the Hinsberg test. Ethylenediamine, possessing two primary amine functionalities, reacts with two equivalents of benzenesulfonyl chloride.
The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylenediamine attacks the electron-deficient sulfur atom of benzenesulfonyl chloride.
-
Chloride Displacement: The sulfur-chlorine bond breaks, displacing a chloride ion and forming a protonated sulfonamide intermediate.
-
Deprotonation: A base, either an excess of ethylenediamine or an added scavenger like pyridine or sodium hydroxide, removes a proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated, preventing the protonation and deactivation of the remaining unreacted amine.
-
Second Sulfonylation: The process repeats on the second primary amine group of the ethylenediamine backbone to yield the final N,N'-disubstituted product.
The product formed, N,N'-bis(benzenesulfonyl)ethylenediamine, lacks an acidic proton on the nitrogen atoms and is therefore insoluble in alkaline solutions, a key diagnostic feature in the classical Hinsberg test.[5][6]
Critical Reaction Parameters
The outcome of the synthesis is highly dependent on the careful control of several experimental variables. The interplay between stoichiometry, solvent, temperature, and the choice of base dictates the yield and purity of the final product.
| Parameter | Recommendation | Rationale & Causality |
| Stoichiometry | >2:1 molar ratio of Benzenesulfonyl Chloride to Ethylenediamine | A slight excess of benzenesulfonyl chloride ensures the complete disubstitution of ethylenediamine. Using less than two equivalents will result in a mixture of mono- and di-substituted products, complicating purification. |
| Solvent | Anhydrous Pyridine or aprotic solvent (e.g., THF, Acetone) with a base | Pyridine serves as both a solvent and an acid scavenger, effectively neutralizing the HCl byproduct.[7][8] Inert aprotic solvents can also be used, but require the addition of a non-nucleophilic base. |
| Base | Pyridine or Aqueous NaOH | The base is non-negotiable. It prevents the protonation of the amine reactant by the generated HCl, which would otherwise render it non-nucleophilic and halt the reaction. Aqueous conditions with NaOH have also been shown to produce high yields.[9] |
| Temperature | 0°C to Room Temperature (25°C) | The reaction is typically exothermic. Initial addition of the sulfonyl chloride should be done at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. The reaction can then be allowed to proceed at room temperature.[8] |
| Workup | Acidic Quench (for Pyridine) or Water Wash | If pyridine is used, an acidic workup (e.g., with 20% HCl) is necessary to protonate the pyridine and transfer it to the aqueous phase for removal.[8] For other systems, washing with water and brine is standard. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis protocol, from initial setup to final product characterization.
Caption: Workflow for the synthesis of N,N'-bis(benzenesulfonyl)ethylenediamine.
Detailed Laboratory Protocol
This protocol describes the synthesis of N,N'-bis(benzenesulfonyl)ethylenediamine on a 10 mmol scale using anhydrous pyridine as the solvent and base.
Materials and Equipment:
-
Ethylenediamine (≥99%)
-
Benzenesulfonyl chloride (≥99%)[10]
-
Anhydrous Pyridine
-
Ethyl Acetate
-
2 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask (100 mL) with stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Safety Precautions:
-
Benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[11] It is also moisture-sensitive.
-
Ethylenediamine is flammable, harmful if swallowed, and causes severe skin burns and eye damage.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if swallowed, inhaled, or in contact with skin.
-
ACTION: Conduct the entire procedure in a well-ventilated fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[12] Ensure eyewash stations and safety showers are accessible.[12]
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (0.60 g, 10 mmol) in anhydrous pyridine (20 mL).
-
Reaction Setup: Cool the flask in an ice bath to 0°C with continuous stirring.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (3.88 g, 22 mmol, 2.2 equivalents) dropwise to the cooled amine solution over a period of 20-30 minutes. Maintain the internal temperature below 10°C during the addition.
-
Causality Note: Dropwise addition at low temperature is critical to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate (pyridinium hydrochloride) will form.
-
Workup - Quenching: Pour the reaction mixture into a beaker containing 100 mL of 2 M hydrochloric acid and ice. This step neutralizes the excess pyridine and dissolves the pyridinium salt.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The product is expected to be in the organic layer.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Causality Note: The bicarbonate wash neutralizes any residual acid, and the brine wash helps to remove water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure N,N'-bis(benzenesulfonyl)ethylenediamine as a white solid.
-
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Melting Point).
Applications in Drug Development
The N,N'-bis(benzenesulfonyl)ethylenediamine core is a privileged scaffold in medicinal chemistry. Its rigid, well-defined geometry and hydrogen bond donating/accepting capabilities make it an excellent building block for designing targeted therapeutics. Derivatives of benzenesulfonamides have been extensively explored and have shown promise as:
-
Anticancer Agents: By targeting key enzymes in tumor metabolism, such as phosphoglycerate mutase 1 (PGAM1) or carbonic anhydrase IX, these compounds can inhibit cancer cell proliferation.[4][8]
-
Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore found in sulfa drugs, and novel derivatives continue to be developed to combat bacterial and fungal infections.[13]
-
Anti-fibrotic Agents: Recent studies have shown that certain benzene sulfonamide derivatives exhibit excellent anti-hepatic fibrosis activity.[14]
The synthetic protocol detailed here provides a reliable and scalable method for accessing the core structure, enabling researchers to generate libraries of derivatives for structure-activity relationship (SAR) studies and the development of novel drug candidates.
References
-
Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]
-
Organic Syntheses Procedure. Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. Benzenesulfonyl chloride. Retrieved from [Link]
-
Semantic Scholar. Synthesis of derivatives azomethine compounds bonded to alkoxylated benzene and their antibacterial activity tests. Retrieved from [Link]
-
ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]
-
Supporting Information. Retrieved from [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]
-
Mol-Instincts. Synthesis of N,N-diethylamino-N' -(p-azidobenzylideneacetyl)ethylenediamine. Retrieved from [Link]
-
Technology Networks. (2026, January 19). Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023, May 5). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Retrieved from [Link]
-
Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). Retrieved from [Link]
-
PubMed. (2023, April 18). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Retrieved from [Link]
-
Shaalaa.com. (2019, August 27). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved from [Link]
-
Brazilian Journal of Science. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
-
PubChem. Benzenesulfonyl chloride. Retrieved from [Link]
-
RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
YouTube. (2023, October 16). An amine on reaction with benzenesulphonyl chloride produces a comp... Retrieved from [Link]
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Precision Synthesis & Validation of Sulfonamide-Based Carbonic Anhydrase Inhibitors
Abstract
This guide details the rational design, synthesis, and kinetic validation of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).[1][2] While sulfonamides have been clinically utilized since the 1950s (e.g., acetazolamide), modern drug discovery focuses on isoform selectivity —specifically targeting tumor-associated isoforms (hCA IX/XII) while sparing cytosolic housekeeping isoforms (hCA I/II). This note moves beyond basic synthesis, employing the "Tail Approach" and "Click Chemistry" for modular library generation, followed by the gold-standard Stopped-Flow CO
Part 1: Rational Design Strategy (The "Tail Approach")
The Zinc-Binder and the Selectivity Filter
The catalytic site of Carbonic Anhydrase (CA) contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion.[1][3]
-
The Warhead: A primary sulfonamide moiety (
) acts as a Zinc-Binding Group (ZBG). The deprotonated nitrogen coordinates to Zn(II), displacing the catalytic water molecule and locking the enzyme in an inactive state. -
The Tail: Because the active sites of all 15 human CA isoforms are highly conserved, a simple sulfonamide is rarely selective. The "Tail Approach," pioneered by Supuran et al., attaches a chemical scaffold to the sulfonamide aromatic ring. This tail extends out of the active site cavity to interact with the selective pockets at the enzyme rim (which vary significantly between isoforms).
Visualization: The Tail Approach Logic
The following diagram illustrates the structural logic required to achieve nanomolar affinity and isoform selectivity.
Figure 1: Schematic of the "Tail Approach" for CAI design. The ZBG anchors the molecule, while the Tail exploits variable amino acid residues at the active site entrance.
Part 2: Synthetic Protocols
To maximize structural diversity (SAR), we utilize a modular synthesis: Chlorosulfonation to install the warhead, followed by CuAAC (Click Chemistry) to attach the selectivity tail.
Method A: Scaffold Generation (Direct Chlorosulfonation)
Objective: Install the sulfonamide warhead onto an aromatic precursor.
Reaction Type: Electrophilic Aromatic Substitution (
Reagents:
-
Substrate: Aromatic amine or acetanilide.
-
Reagent: Chlorosulfonic acid (
). -
Quenching Agent: Aqueous Ammonia (
) or Ammonium Hydroxide.
Protocol:
-
Cooling: Place 10 mmol of the aromatic substrate in a round-bottom flask. Cool to 0°C using an ice-salt bath.
-
Addition: Dropwise add chlorosulfonic acid (50 mmol, 5 equiv.) over 30 minutes. Caution: Exothermic evolution of HCl gas.
-
Heating: Remove ice bath. Heat to 60°C for 2 hours to ensure conversion of the intermediate sulfonic acid to sulfonyl chloride.
-
Quenching: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate. Filter and wash with cold water.
-
Amination: Suspend the wet sulfonyl chloride paste in 20 mL of concentrated aqueous ammonia (25%). Heat at 50°C for 1 hour.
-
Isolation: Acidify to pH 2 with HCl. The sulfonamide product precipitates. Filter, wash with water, and recrystallize from ethanol.
Method B: Tail Attachment via CuAAC (Click Chemistry)
Objective: Attach a diversity tail to an azide- or alkyne-functionalized sulfonamide scaffold.
Why this method? The resulting 1,2,3-triazole ring acts as a robust linker that can participate in hydrogen bonding and
Reagents Table:
| Component | Equivalent | Role |
| Alkyne-Sulfonamide | 1.0 eq | Scaffold (ZBG) |
| Azide-Tail | 1.1 eq | Selectivity Element |
| CuSO | 0.1 eq | Catalyst Precursor |
| Sodium Ascorbate | 0.2 eq | Reducing Agent (Cu(II) |
| Solvent | - | DMF/H |
Step-by-Step Protocol:
-
Dissolution: Dissolve the Alkyne-Sulfonamide (1.0 mmol) and Azide-Tail (1.1 mmol) in 5 mL of DMF.
-
Catalyst Prep: In a separate vial, dissolve CuSO
(0.1 mmol) and Sodium Ascorbate (0.2 mmol) in 1 mL of water. The solution will turn bright yellow/orange (active Cu(I)). -
Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (the triazole is much more polar than the starting materials).
-
Workup: Pour into 50 mL of ice water. The triazole product usually precipitates.
-
Purification: If no precipitate forms, extract with Ethyl Acetate. Purify via flash chromatography (MeOH/DCM gradient).
Visualization: Synthetic Workflow
Figure 2: Modular synthesis pathway. The sulfonamide is installed first, followed by linker attachment and "Click" tailing.
Part 3: Biological Validation (Stopped-Flow Kinetics)
Standard UV-Vis assays are too slow for Carbonic Anhydrase, which has a turnover number (
Principle
The assay measures the rate of the physiological reaction:
Protocol (Khalifah Method)
1. Buffer Preparation:
-
Assay Buffer: 20 mM HEPES, 20 mM Na
SO , pH 7.5. -
Indicator: Add 0.2 mM Phenol Red to the buffer.
-
Substrate Solution: Saturate 20 mL of pure water with CO
gas by bubbling for 30 minutes at 25°C. (Final [CO ] 33 mM).
2. Enzyme Preparation:
-
Prepare recombinant hCA (I, II, IX, or XII) stock at 2–5
M. -
Dilute to final assay concentration (typically 10–20 nM) in the Assay Buffer.
3. Inhibitor Incubation:
-
Incubate the enzyme with the inhibitor (at varying concentrations: 0.1 nM – 10
M) for 15 minutes at room temperature prior to measurement. This ensures equilibrium binding.
4. Stopped-Flow Measurement:
-
Syringe A: Enzyme + Inhibitor + Indicator + Buffer.
-
Syringe B: CO
Saturated Water.[4][5][6] -
Action: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor absorbance decay at 557 nm over 0.5–1.0 seconds.
5. Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the absorbance curve. -
Uncatalyzed Rate: Measure the rate of CO
hydration in the absence of enzyme (Buffer + CO only). Subtract this from the enzyme-catalyzed rates. -
Cheng-Prusoff Equation: Determine
from the dose-response curve and convert to : (Note: For CO hydration at 25°C, pH 7.5, the for hCA II is typically ~10 mM).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7][8] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4][5][6][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421–4468. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.com]
- 4. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-aminoethyl)benzenesulfonamide Synthesis
Current Status: Active Topic: Yield Improvement & Selective Sulfonylation Audience: Organic Chemists, Process Development Scientists
Executive Summary: The Mono-Selectivity Challenge
The synthesis of N-(2-aminoethyl)benzenesulfonamide (CAS: 42988-32-9) presents a classic statistical challenge in organic chemistry: selective mono-functionalization of a symmetrical diamine .[1]
When benzenesulfonyl chloride reacts with ethylenediamine, three outcomes are possible:
-
Mono-product (Desired): One amine reacts.
-
Bis-product (Impurity): Both amines react (N,N'-bis(benzenesulfonyl)ethylenediamine).[1]
-
Unreacted Diamine: Recovery required.[1]
Core Issue: The sulfonamide group formed in the first step is electron-withdrawing, which theoretically lowers the nucleophilicity of the remaining primary amine. However, in practice, local concentration effects and rapid kinetics often lead to significant bis-sulfonylation (15–30% impurity) if stoichiometry is not rigorously controlled.[1]
Troubleshooting Guide (Q&A)
Q1: I am observing high levels of the bis-sulfonylated byproduct. How do I minimize this?
Diagnosis: Localized high concentration of sulfonyl chloride relative to the diamine. Solution:
-
Stoichiometry: You must use a large excess of ethylenediamine (minimum 5–10 equivalents).[1] This statistically favors the collision of sulfonyl chloride with an unreacted diamine molecule rather than a mono-product molecule.[1]
-
Addition Rate: Add the benzenesulfonyl chloride (diluted in DCM or THF) dropwise to the diamine solution. Never add the diamine to the chloride.
-
Temperature: Conduct the addition at 0°C to -10°C . Lower temperatures discriminate better between the nucleophilic attack rates.
Q2: How do I purify the mono-product from the bis-impurity without column chromatography?
Diagnosis: Separation based on polarity is difficult; separation based on basicity is efficient.[1] Solution: Use Acid-Base Extraction .[1]
-
The Mono-product contains a free primary amine (
), making it basic.[1] -
The Bis-product has no basic amine; the sulfonamide protons are weakly acidic (
).[1] -
Protocol:
-
Dissolve crude mixture in organic solvent (e.g., DCM).[2]
-
Extract with dilute HCl (1M) .[1] The mono-product moves to the aqueous phase (as ammonium salt); the bis-product stays in the organic phase.[1]
-
Wash the aqueous phase with fresh DCM to remove trapped bis-impurity.[1]
-
Basify the aqueous phase (pH > 12) with NaOH.
-
Extract the free base mono-product back into DCM.[1]
-
Q3: The direct reaction is too messy. Is there a higher-yield alternative?
Diagnosis: Direct sulfonylation of symmetric diamines is inherently limited by statistical distribution.[1] Solution: Use the Mono-Boc Protection Strategy .
-
Step 1: React ethylenediamine with
(controlled conditions) to get -Boc-ethylenediamine.[1] -
Step 2: Sulfonylate the free amine with benzenesulfonyl chloride.
-
Step 3: Deprotect with HCl/Dioxane or TFA.[1]
-
Benefit: This route typically yields >85% overall and eliminates bis-sulfonamide formation entirely.[1]
Experimental Protocols
Method A: Direct Synthesis (High Excess Strategy)
Best for: Rapid synthesis, low cost, avoiding protection/deprotection steps.[1]
Reagents:
-
Ethylenediamine (10.0 equiv)[1]
-
Benzenesulfonyl chloride (1.0 equiv)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Procedure:
-
Charge a round-bottom flask with Ethylenediamine (10 equiv) and DCM (5 vol). Cool to 0°C .[1]
-
Dissolve Benzenesulfonyl chloride (1 equiv) in DCM (2 vol).
-
Add the chloride solution to the amine solution dropwise over 60 minutes. Maintain temp < 5°C.
-
Note: Rapid addition causes local heating and bis-formation.[1]
-
-
Warm to room temperature and stir for 2 hours.
-
Workup (Critical):
-
Wash reaction mixture with water (
) to remove excess ethylenediamine.[1] -
Purification: Extract organic layer with 1M HCl .
-
Separate layers.[1][3][4] Keep the Aqueous Layer (contains product). Discard Organic Layer (contains bis-impurity).[1]
-
Basify Aqueous Layer to pH 12 using 4M NaOH.[1]
-
Extract with DCM (
).[1] Dry ( ) and concentrate.[1]
-
-
Yield: Expect 60–75%.
Method B: Mono-Boc Protected Route (High Purity)
Best for: GMP scale-up, high purity requirements.[1]
Procedure:
-
Protection: React Ethylenediamine (excess) with
in DCM.[1] Purify -Boc-ethylenediamine via acid/base extraction. -
Sulfonylation: React
-Boc-ethylenediamine (1.0 equiv) with Benzenesulfonyl chloride (1.1 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C. -
Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours.
-
Filtration: The product often precipitates as the pure Hydrochloride salt.
-
Yield: Expect >90% (over 2 steps).
Data Comparison
| Feature | Method A: Direct Excess | Method B: Boc-Protection |
| Stoichiometry | 10:1 (Diamine:Chloride) | 1:1 (Protected Amine:Chloride) |
| Key Impurity | Bis-sulfonamide (5-15%) | None (Bis-formation blocked) |
| Purification | Acid/Base Extraction | Filtration (HCl salt) or Extraction |
| Overall Yield | 60–75% | 85–95% |
| Atom Economy | Low (waste of diamine) | High (but 2 extra steps) |
| Cost | Low | Moderate (Cost of |
Visualizations
Figure 1: Reaction Pathways & Side Reactions[1]
Caption: Kinetic competition between mono- and bis-sulfonylation. Excess diamine minimizes the secondary pathway.
Figure 2: Acid-Base Purification Logic
Caption: Purification workflow leveraging the basicity of the primary amine to isolate the desired product.
References
-
Selective Protection of Diamines: Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[1] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications, 20(16), 2559–2564.[1] Link[1]
-
Sulfonamide Synthesis Overview: El-Sayed, M. G., et al. (2019).[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molbank, 2019(1), M1038.[1] Link
-
General Sulfonylation Protocols: Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 10, p. 6 (1930).[1] Benzenesulfonyl Chloride.[1][2][5]Link[1]
-
Physical Properties & Safety: PubChem Database.[1] this compound (CID 12841745).[1][6]Link[1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SA516371832B1 - Method for the distillative purification of ethylenediamine (eda) - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C8H12N2O2S | CID 12841745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Benzenesulfonyl Chloride Purification
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of reaction mixtures containing benzenesulfonyl chloride. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Troubleshooting & FAQs: Removing Unreacted Benzenesulfonyl Chloride
Issue 1: A persistent, colorless oil is contaminating my product after an initial aqueous workup.
Question: I've completed my reaction with benzenesulfonyl chloride (BSC) and performed a standard extraction with an organic solvent and water. However, a viscous, oily residue remains in my organic layer, complicating purification. What is this residue and why won't it wash out?
Answer: The oily residue is almost certainly unreacted benzenesulfonyl chloride.[1] BSC is a viscous oil or low-melting solid that is soluble in most common organic solvents like ether and dichloromethane but is insoluble in cold water.[2] While it does react with water (hydrolysis) to form the water-soluble benzenesulfonic acid, this reaction is often slow, especially under neutral or cold conditions.[1][3] Therefore, a simple water wash is insufficient to remove it, leading to its persistence in the organic phase and contamination of your desired product. The core strategy for its removal is to chemically convert it into a species that is readily separable from your product.[1]
Issue 2: My product is stable to basic conditions. What is the most straightforward method to remove excess benzenesulfonyl chloride?
Question: My target molecule can withstand a basic workup. What is the most common and efficient way to eliminate the remaining BSC?
Answer: For base-stable products, the most direct method is hydrolysis with an aqueous base . By washing your reaction mixture with a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), you dramatically accelerate the hydrolysis of benzenesulfonyl chloride.[1][4] The sulfonyl chloride is converted into its corresponding benzenesulfonate salt (e.g., sodium benzenesulfonate), which is highly water-soluble and will partition exclusively into the aqueous layer during extraction.
Causality: The hydroxide ion (OH⁻) is a much stronger nucleophile than water. It readily attacks the electrophilic sulfur atom of the sulfonyl chloride, rapidly displacing the chloride and forming benzenesulfonic acid, which is immediately deprotonated by the excess base to form the soluble salt.[4][5]
Protocol Summary:
-
Cool the reaction mixture in an ice bath (0-5 °C) to manage any exotherm.
-
Slowly add 1 M NaOH solution while stirring.
-
Monitor the disappearance of the BSC spot by Thin-Layer Chromatography (TLC).
-
Proceed with standard liquid-liquid extraction. The sodium benzenesulfonate will be in the aqueous layer.
Issue 3: My product contains base-sensitive functional groups. How can I remove benzenesulfonyl chloride without using a strong base?
Question: My product will degrade or undergo side reactions if I use NaOH. What are my options for quenching BSC under milder conditions?
Answer: When your product is base-sensitive, you must avoid strong aqueous bases. You have two excellent alternative strategies: quenching with pyridine or using a scavenger resin.
Option A: Pyridine Quench Pyridine acts as a nucleophilic catalyst to hydrolyze the sulfonyl chloride.[6] It reacts with benzenesulfonyl chloride to form a water-soluble N-benzenesulfonylpyridinium salt.[1][6] This intermediate is then readily hydrolyzed by water. The resulting pyridinium hydrochloride byproduct can be easily removed with a dilute acidic wash (e.g., 1 M HCl). This method is significantly milder than using a strong base.[1]
Option B: Scavenger Resins This is an elegant and highly effective non-aqueous method. Scavenger resins are solid-supported reagents, typically featuring amine functional groups on a polymer bead (e.g., aminomethylated polystyrene or silica-bound amines).[1][7] These resins react with and covalently bind to electrophilic reagents like benzenesulfonyl chloride.[1][7]
The key advantages are:
-
Simplicity: The workup involves a simple filtration to remove the resin and the bound excess reagent.[1][7]
-
Purity: It avoids the formation of soluble byproducts, leading to a much cleaner crude product.[1]
-
Mild Conditions: The reaction is performed under neutral conditions at room temperature.
This method is particularly valuable in medicinal chemistry and high-throughput synthesis where purity and efficiency are paramount.
Issue 4: I used a basic quench, but my NMR spectrum shows an acidic impurity. What is it and how do I get rid of it?
Question: After quenching with NaOH and performing an extraction, my organic layer is still contaminated with an acidic impurity that I believe is benzenesulfonic acid. Why didn't it wash out completely?
Answer: You are correct; the impurity is benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[1][8] While its sodium salt is very water-soluble, if the pH of the aqueous layer is not sufficiently basic, or if your organic solvent has some polarity, a portion of the benzenesulfonic acid can remain in its protonated, less polar form and partition back into the organic layer.[1]
To remove it, perform additional washes with a milder, saturated aqueous base solution like sodium bicarbonate (NaHCO₃) .[1] This is sufficiently basic to deprotonate the strong sulfonic acid (pKa ≈ -2.8), forming the sodium salt and pulling it into the aqueous phase, but is gentle enough to avoid damaging many sensitive functional groups.
Method Selection & Data Summary
Choosing the correct purification strategy is critical for maximizing yield and purity. The following table summarizes the primary methods for removing unreacted benzenesulfonyl chloride.
| Method | Reagent(s) | Principle of Removal | Advantages | Disadvantages |
| Base Hydrolysis | Aqueous NaOH, KOH | Converts BSC to a highly water-soluble benzenesulfonate salt.[1] | Fast, inexpensive, and effective for large-scale reactions. | Not suitable for base-sensitive products.[1] |
| Amine Quench | Aqueous NH₃, primary/secondary amines | Reacts with BSC to form a water-soluble sulfonamide.[1] | Rapid and efficient. | The resulting sulfonamide must be easily separable from the desired product. |
| Pyridine Quench | Pyridine, Water | Forms a water-soluble sulfonylpyridinium salt that is hydrolyzed.[1][6] | Milder than strong bases; suitable for many base-sensitive compounds. | Pyridine can be difficult to remove completely; requires an acidic wash.[1] |
| Scavenger Resins | Silica-bound amines (Si-NH₂) or polymer-supported amines | Covalently binds BSC to a solid support, which is then filtered off.[1][7] | High product purity, simple filtration workup, avoids aqueous extraction.[1] | Higher cost, may not be practical for very large industrial scales.[1] |
Workflow: Choosing a Purification Strategy
The following diagram outlines the decision-making process for selecting the appropriate method to remove unreacted benzenesulfonyl chloride.
Caption: Decision tree for selecting a BSC removal method.
Detailed Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
This protocol details a standard procedure for removing excess benzenesulfonyl chloride using a basic wash, suitable for base-stable products.
-
Cooling: Once the reaction is deemed complete by TLC or HPLC analysis, cool the reaction vessel to 0-5 °C using an ice-water bath. This is crucial to control the exotherm from the quenching process.
-
Quenching: While stirring vigorously, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the aqueous phase, aiming for a final pH > 12. Continue stirring at 0-5 °C for 15-30 minutes to ensure complete hydrolysis of the benzenesulfonyl chloride.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Add the organic solvent used for the reaction if it is not already present in sufficient volume. Allow the layers to separate clearly.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the remaining organic layer sequentially with:
-
Water (to remove the bulk of the salt).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (to ensure removal of any residual benzenesulfonic acid).[1]
-
Brine (saturated NaCl solution) (to facilitate drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of benzenesulfonyl chloride and its byproducts.
Protocol 2: Purification Using a Scavenger Resin
This protocol is ideal for base-sensitive substrates or when a non-aqueous workup is preferred.
-
Resin Selection: Choose an appropriate scavenger resin, such as an aminomethylated polystyrene or silica-functionalized amine resin (e.g., Si-Trisamine).
-
Addition: To the completed reaction mixture (at room temperature), add the scavenger resin. A typical loading is 2-3 molar equivalents relative to the initial excess of benzenesulfonyl chloride.
-
Stirring: Stir the resulting slurry at room temperature. The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the benzenesulfonyl chloride. This may take from 1 to 12 hours depending on the resin and concentrations.
-
Filtration: Once the scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin.
-
Washing: Wash the collected resin on the filter with a small amount of the reaction solvent to recover any product that may have adhered to the resin surface.
-
Concentration: Combine the initial filtrate and the washings. Concentrate the solution under reduced pressure to obtain the purified product.[1]
References
- Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026, January 26). Google Vertex AI Search.
- Technical Support Center: Removal of Benzenesulfonyl Chloride
- CAS 98-09-9: Benzenesulfonyl chloride. CymitQuimica.
- Benzenesulfonyl chloride | C6H5ClO2S.
- Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, RSC Publishing.
- Benzenesulfonyl chloride - Solubility of Things. Solubility of Things.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Benzenesulfonyl chloride. Wikipedia.
- BSC (BENZENE SULPHONYL CHLORIDE).
- Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
- A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, RSC Publishing.
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Analytical Methods, RSC Publishing.
- Working with Hazardous Chemicals. Organic Syntheses.
- Scavenger Resins. Amerigo Scientific.
- Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Separation of mono- and di-substituted sulfonamides via chromatography
Topic: Separation of Mono- and Di-Substituted Sulfonamides via Chromatography Role: Senior Application Scientist Status: Active Support Ticket
Core Logic: The Separation Mechanism
The Chemical Differentiator: N-H Acidity
To separate mono-substituted (
-
Mono-substituted Sulfonamides: Possess one acidic proton on the nitrogen atom. They act as weak acids with pKa values typically ranging from 5.9 to 11.0 , depending on the electron-withdrawing nature of the
group. At pH levels above their pKa, they deprotonate to form a distinct anion ( ). -
Di-substituted Sulfonamides: Lack this acidic proton. They remain neutral across the standard HPLC pH range (2–12), as the sulfonyl group strongly withdraws electrons, rendering the nitrogen non-basic.
The Separation Strategy: pH Switching
By manipulating the mobile phase pH, you can force a massive selectivity change:
-
At Low pH (2–3): Both species are neutral. Separation is driven purely by the hydrophobicity of the substituents. Co-elution is common if
and are similar in size. -
At High pH (>8): The mono-substituted species ionizes (becomes negative and highly polar) and elutes near the void volume. The di-substituted species remains neutral and retains on the column.
Method Development Workflow
Step 1: Column Selection[1]
-
Standard: C18 (L1) is the workhorse.
-
Critical Requirement: If exploring pH > 8, you must use a hybrid-silica (e.g., ethylene-bridged) or polymer-based column. Standard silica dissolves at high pH.
-
Recommended: Waters XBridge BEH C18, Agilent Poroshell HPH, or Phenomenex Gemini.
-
Step 2: The pH Screening Protocol
Do not guess. Run two scouting gradients to determine the optimal selectivity.
| Parameter | Condition A (Acidic) | Condition B (Alkaline) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes | 5% to 95% B over 10 minutes |
| Flow Rate | Optimized for column ID (e.g., 0.5 mL/min for 2.1mm) | Same |
| Temp | 40°C | 40°C |
Visualizing the Workflow
Caption: Decision tree for optimizing mono- vs. di-substituted sulfonamide separation based on pH screening results.
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing
User Question: "I am separating a mono-substituted sulfonamide at pH 4.5, but the peak is tailing significantly (As > 1.5). My column is new. What is wrong?"
Scientist Answer: This is a classic "intermediate pH" error.
-
The Cause: At pH 4.5, you are likely near the pKa of the sulfonamide (or basic impurities). The analyte is partially ionized, leading to mixed-mode retention. Furthermore, at this pH, residual silanols on the silica surface are ionized (
) and can interact with any protonated amine functionalities on your R-groups. -
The Fix:
-
Move the pH: Shift to pH 2.5 (suppress silanols) or pH > 7 (ensure full ionization if desired).
-
Increase Buffer Strength: If you must stay at pH 4.5, increase buffer concentration from 10mM to 25-50mM to mask silanol interactions.
-
End-capping: Ensure you are using a "fully end-capped" column to minimize silanol activity.
-
Issue 2: Retention Time Drift
User Question: "My di-substituted sulfonamide retention time is stable, but the mono-substituted impurity drifts earlier with every injection. Why?"
Scientist Answer: This indicates a lack of equilibration regarding the surface charge of the column or the analyte.
-
The Mechanism: The mono-substituted sulfonamide is sensitive to pH. If your mobile phase is not adequately buffered (e.g., using only 0.1% formic acid without pH adjustment), slight changes in the water source or evaporation of the acid can shift the pH. A shift of just 0.1 pH units near the pKa can drastically change the retention of the ionizable mono-substituted species.
-
The Fix: Use a true buffer (e.g., Phosphate or Acetate) rather than just an acid additive. Ensure the column is equilibrated for at least 10–20 column volumes before the run.
Issue 3: Co-elution of Structural Isomers
User Question: "I have a di-substituted sulfonamide and a mono-substituted impurity that differ only by a single methyl group. They co-elute at pH 3."
Scientist Answer: At pH 3, both are neutral, so the separation relies solely on the small hydrophobicity difference of a methyl group.
-
The Solution: Switch to pH 9-10 .
-
Why: The mono-substituted impurity will lose a proton and become negatively charged. It will elute much earlier (near the solvent front). The di-substituted product will remain neutral and retain. The resolution will likely jump from 0 to >10.
Advanced Protocol: High-pH Impurity Profiling
Objective: Quantify trace mono-substituted impurities in a di-substituted drug substance.
Reagents:
-
Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Organic: HPLC Grade Acetonitrile.
-
Column: Waters XBridge BEH C18 XP, 2.1 x 100mm, 2.5µm (or equivalent high-pH stable column).
Method Parameters:
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 5 | 95 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | End |
Expected Result: The mono-substituted impurity (ionized) will elute early (approx. 1.5 - 2.5 min). The di-substituted API (neutral) will elute later (approx. 6.0 - 7.0 min).[1] This provides excellent separation for quantitation.
References
-
ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.Link
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN. Link
-
Waters Corporation. HPLC Separation Modes: Reversed-Phase and Ion-Exchange.Link
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing!Link
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.Link
Sources
Validation & Comparative
A Comparative Guide to FTIR Spectrum Analysis of Sulfonamide and Amine Functional Groups
For researchers, scientists, and drug development professionals, the precise and unambiguous identification of functional groups is a cornerstone of molecular characterization. Among the myriad of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its speed, sensitivity, and non-destructive nature, making it an indispensable tool in the pharmaceutical and chemical industries.[1][2][3][4] This guide provides an in-depth, comparative analysis of the FTIR spectra of two critical functional groups: sulfonamides and amines. We will explore their characteristic vibrational modes, delve into the subtleties that differentiate amine classes, and present a practical, self-validating experimental workflow for their analysis.
The Vibrational Fingerprints: Understanding the Causality Behind FTIR Absorption
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[5] Each functional group possesses a unique set of bonds that vibrate at characteristic frequencies, resulting in a distinct "fingerprint" in the infrared spectrum.[5][6] Understanding the origin of these vibrations—stretching, bending, scissoring, and wagging—is paramount to accurate spectral interpretation.[5]
Sulfonamides: A Tale of Two Key Vibrations
The sulfonamide functional group (-SO₂NH-) is a cornerstone of many pharmaceutical compounds. Its infrared spectrum is dominated by the strong absorptions of the sulfonyl (SO₂) and amine (N-H) groups.
-
S=O Stretching Vibrations: The sulfonyl group gives rise to two distinct and intense stretching bands due to asymmetric and symmetric vibrations.[7]
-
Asymmetric S=O Stretch: Typically observed in the 1370–1330 cm⁻¹ region.[7] This high-frequency, strong absorption is a reliable indicator of the sulfonamide group.
-
Symmetric S=O Stretch: Found in the 1180–1150 cm⁻¹ range.[7] This band is also strong and, in conjunction with the asymmetric stretch, provides a definitive identification of the SO₂ moiety. The presence of these two sharp, intense peaks is a hallmark of a sulfonamide.[8][9]
-
-
N-H Stretching and Bending: The N-H bond in the sulfonamide group also produces characteristic absorptions.
-
N-H Stretch: For primary sulfonamides (RSO₂NH₂), two bands are typically observed in the 3330–3260 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[7] Secondary sulfonamides (RSO₂NHR') will show a single N-H stretching band in a similar region.[7]
-
N-H Bend: An in-plane bending (scissoring) vibration can be seen around 1570 cm⁻¹ .[7]
-
Amines: Differentiating Primary, Secondary, and Tertiary Classes
Amines are organic compounds containing a nitrogen atom with a lone pair of electrons. The key to differentiating primary (-NH₂), secondary (>NH), and tertiary (>N-) amines via FTIR lies in the presence and number of N-H bonds.[10][11][12][13]
-
Primary Amines (R-NH₂): Possessing two N-H bonds, primary amines exhibit two distinct N-H stretching bands in the 3500–3300 cm⁻¹ region.[12][14][15][16] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch.[14] They also show a characteristic NH₂ scissoring (bending) vibration between 1650–1580 cm⁻¹ .[17]
-
Secondary Amines (R₂-NH): With only one N-H bond, secondary amines display a single, typically weaker N-H stretching band in the 3500–3300 cm⁻¹ range.[10][11][13][16] The absence of the second peak in this region is a clear differentiator from primary amines.
-
Tertiary Amines (R₃-N): Lacking any N-H bonds, tertiary amines do not exhibit any absorption in the N-H stretching region .[10][11][14] This absence is the primary diagnostic feature for identifying a tertiary amine.
Comparative Data Summary
The following table summarizes the key characteristic FTIR absorption bands for sulfonamides and the different classes of amines, providing a quick reference for spectral analysis.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Peak Intensity | Notes |
| Sulfonamide (-SO₂NH-) | Asymmetric S=O Stretch | 1370–1330 | Strong | Two distinct, sharp peaks are characteristic.[7] |
| Symmetric S=O Stretch | 1180–1150 | Strong | ||
| N-H Stretch (Primary) | 3330–3260 | Medium | Two bands (asymmetric and symmetric).[7] | |
| N-H Stretch (Secondary) | 3300–3260 | Medium | Single band.[7] | |
| N-H Bend | ~1570 | Medium | ||
| Primary Amine (-NH₂) | N-H Stretch | 3500–3300 | Medium | Two bands (asymmetric and symmetric).[12][14][15][16] |
| N-H Scissoring | 1650–1580 | Medium-Strong | ||
| Secondary Amine (>NH) | N-H Stretch | 3500–3300 | Weak-Medium | Single band.[10][11][13][16] |
| Tertiary Amine (>N-) | N-H Stretch | None | N/A | Absence of a peak in this region is diagnostic.[10][11][14] |
A Self-Validating Experimental Workflow for FTIR Analysis
To ensure the generation of high-quality, reproducible FTIR spectra, a robust and self-validating experimental workflow is essential. This protocol outlines the key steps for analyzing solid samples using two common techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR). The choice between these methods depends on the sample properties and the desired information. KBr pellets provide a classic transmission measurement, while ATR is a surface-sensitive technique requiring minimal sample preparation.[18][19]
Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis of solid samples.
Step-by-Step Methodology
1. Sample Preparation: The Foundation of a Good Spectrum
The quality of an FTIR spectrum is highly dependent on proper sample preparation.[18] For solid samples, the primary goal is to minimize light scattering, which can distort the spectrum.
-
Grinding: The sample should be ground to a fine, homogenous powder using an agate mortar and pestle.[20] The particle size should ideally be smaller than the wavelength of the infrared radiation to reduce scattering effects.[21]
-
KBr Pellet Preparation (Transmission Method):
-
Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[20][22]
-
In the agate mortar, mix approximately 1-2 mg of the finely ground sample with about 100-200 mg of the dry KBr.[23][24] The low sample concentration is crucial to avoid total absorption of the IR beam.[21]
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[20][24] A transparent pellet indicates good sample dispersion and minimal scattering.
-
-
ATR (Attenuated Total Reflectance) Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1]
-
Place a small amount of the finely ground sample powder directly onto the crystal, ensuring complete coverage of the sampling area.
-
Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a strong signal.[19]
-
2. FTIR Analysis: Data Acquisition
-
Background Scan: Always collect a background spectrum before running the sample.[25] For the KBr pellet method, this is a scan of the empty sample compartment. For ATR, it is a scan of the clean, empty crystal. The background scan accounts for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Scan: Place the prepared sample (KBr pellet in a holder or powder on the ATR crystal) in the instrument and collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
3. Data Processing and Interpretation
-
Spectral Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[25] Baseline correction and normalization may be applied to improve the presentation of the data.
-
Peak Identification: Analyze the spectrum to identify the key absorption bands as detailed in the comparative data table.[6][26]
-
Validation: For definitive identification, compare the obtained spectrum with a reference spectrum from a commercial or in-house database.[6] The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this, as it contains a complex pattern of peaks unique to each molecule.[5][6]
Conclusion: A Powerful Tool for Molecular Elucidation
FTIR spectroscopy is a rapid and powerful technique for the identification and differentiation of sulfonamide and amine functional groups. By understanding the underlying principles of molecular vibrations and following a rigorous experimental protocol, researchers can confidently obtain high-quality, reproducible spectra. The distinct patterns of N-H and S=O stretching vibrations provide clear and reliable "fingerprints" for these crucial functional groups, making FTIR an invaluable asset in the arsenal of the modern analytical scientist.
References
- Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Shimadzu. KBr Pellet Method.
- Coleman, P. B. (Ed.). (1993). Practical Sampling Techniques for Infrared Analysis. CRC Press.
- Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide.
- Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- Apex Instrument.
- Coleman, P. B. (1993). Practical Sampling Techniques for Infrared Analysis.
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to read and interpret FTIR spectroscope of organic material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Taylor & Francis Group. (n.d.). Practical Sampling Techniques for Infrared Analysis.
- Larkin, P. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley.
- Specac Ltd. Interpreting Infrared Spectra.
- Northern Illinois University, Department of Chemistry and Biochemistry.
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019).
- Metainstruction. (2026, January 19).
- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Slipchenko, L. V., Kuyanov-Prozument, K., & Vilesov, A. F. (2008). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 112(34), 7673–7680.
- Ledesma, A. E., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
- AZoM. (2025, October 15).
- Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?.
- Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 34-42.
- Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
- JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching.
- TutorChase. How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?.
- Academia.edu. (n.d.). (PDF) FTIR Spectroscopy In Pharmaceutical and Allied.
- Chemistry LibreTexts. (n.d.).
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Al-Dies, A. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.
- University of California, Los Angeles. (n.d.). IR: amines.
- ResearchGate. (n.d.).
- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy.
- ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
- Kumar, S., et al. (2011). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. International Journal of Molecular Sciences, 12(9), 5971–5987.
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 4(3), 963-967.
- Daou, I., et al. (2020).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Journal of Emerging Technologies and Innovative Research. (2019). infrared spectroscopy.
- ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions.
Sources
- 1. apexinstrument.me [apexinstrument.me]
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- 21. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
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- 25. taylorfrancis.com [taylorfrancis.com]
- 26. researchgate.net [researchgate.net]
Comparative Guide: N-(2-aminoethyl)benzenesulfonamide vs. Tosyl Analogs
This guide provides an in-depth technical comparison between N-(2-aminoethyl)benzenesulfonamide and its Tosyl (p-toluenesulfonyl) analog.
Executive Summary & Critical Disambiguation
This compound (AEBS) and its Tosyl analog (N-Tosylethylenediamine) are mono-protected ethylenediamine derivatives. They are primarily used as synthetic intermediates (linkers), ligands for coordination chemistry, or building blocks for peptidomimetics.
Critical Disambiguation: Before proceeding, ensure you are targeting the correct isomer.
-
Target of this Guide: This compound (Sulfonamide on the chain).
-
Structure:
-
Use: Linker, chelating ligand, intermediate.
-
-
NOT to be confused with: 4-(2-aminoethyl)benzenesulfonamide (Sulfonamide on the ring).
-
Structure:
-
Use: Carbonic Anhydrase inhibitor, Glipizide precursor.
-
Quick Comparison Matrix
| Feature | This compound | N-Tosylethylenediamine (Tosyl Analog) |
| CAS Number | 42988-32-9 | 14316-16-6 |
| Reagent State | Liquid (Benzenesulfonyl chloride) | Solid (Tosyl chloride) |
| Crystallinity | Moderate; often an oil or low-melting solid | High; typically a stable white solid |
| NMR Diagnosis | Complex aromatic multiplet (7.5–7.9 ppm) | Distinct methyl singlet (~2.43 ppm) |
| Lipophilicity | Lower (LogP ~ -0.[1][2]1) | Higher (LogP ~ 0.23) |
| Electronic Effect | Electron-withdrawing (Inductive) | Electron-donating (+I from Methyl) |
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The choice between the benzenesulfonyl and tosyl groups often dictates the ease of purification and the solubility profile of the final molecule.
Structural Visualization
The following diagram illustrates the structural relationship and the key "Methyl Switch" that differentiates the analogs.
Figure 1: Structural relationship between AEBS and its Tosyl analog.
Electronic Effects (Hammett Constants)
The substituent on the benzene ring influences the acidity of the sulfonamide nitrogen (
-
Benzenesulfonyl: The phenyl ring acts as an electron-withdrawing group (EWG) relative to an alkyl chain, increasing the acidity of the NH proton.
-
Tosyl: The para-methyl group is an electron-donating group (EDG) via hyperconjugation (
). This donation destabilizes the conjugate base slightly compared to the unsubstituted benzene, making the Tosyl-NH less acidic (higher pKa) than the Benzenesulfonyl-NH.-
Practical Implication: The Tosyl nitrogen is slightly more nucleophilic in alkylation reactions than the Benzenesulfonyl nitrogen.
-
Synthetic Utility & Protocols
Synthesis of Mono-Protected Diamines
The primary challenge in synthesizing these compounds is preventing bis-sulfonylation (where both amines react). The protocol below uses a large excess of diamine to ensure mono-protection.
Comparative Workflow
-
Reagent Handling:
-
Purification:
-
Tosyl: Product often precipitates as a white solid upon workup.
-
Benzenesulfonyl: Product may remain an oil, requiring column chromatography or HCl salt formation to solidify.
-
Detailed Protocol: Synthesis of N-Tosylethylenediamine
This protocol is self-validating via the stoichiometry of the diamine.
Reagents:
-
Ethylenediamine (10.0 equiv) - Large excess drives mono-substitution.
-
p-Toluenesulfonyl chloride (1.0 equiv)
-
Dichloromethane (DCM) or THF (Solvent)
-
Triethylamine (Optional, if not using excess diamine as base)
Step-by-Step:
-
Preparation: Dissolve Ethylenediamine (6.0 g, 100 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.
-
Addition: Dissolve p-Toluenesulfonyl chloride (1.9 g, 10 mmol) in DCM (20 mL). Add this solution dropwise over 30 minutes to the stirring amine solution.
-
Why? Slow addition keeps the concentration of electrophile low relative to the diamine, preventing the mono-product from reacting again.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).
-
Workup (Critical Step):
-
Add water (50 mL).[5] The excess ethylenediamine will partition into the aqueous phase.
-
Extract the organic phase. Wash with brine.
-
Self-Validation: If the product is the bis-sulfonamide, it will be insoluble in dilute acid. The mono-amine (product) should be soluble in 1M HCl.
-
-
Isolation: Dry over
and evaporate. The Tosyl analog typically solidifies (Yield: ~85-90%).
Deprotection (The "Achilles Heel")
Both groups are robust sulfonamides. They are not suitable if you need mild deprotection.
-
Conditions: Requires dissolving metal reduction (Na/Naphthalene) or refluxing in 48% HBr/AcOH.
-
Alternative: If deprotection is required later, use the Nosyl (2-nitrobenzenesulfonyl) analog, which can be cleaved mildly with Thiophenol/
(Fukuyama amine synthesis).
Performance Data Comparison
The following table summarizes experimental performance metrics derived from standard synthetic applications.
| Metric | N-Benzenesulfonyl (AEBS) | N-Tosyl Analog | Advantage |
| Synthesis Yield | 80-85% | 85-95% | Tosyl (Easier isolation) |
| Solubility (Water) | Moderate (as HCl salt) | Low (Hydrophobic Me group) | AEBS (For aqueous assays) |
| Solubility (Organic) | Good (DCM, MeOH) | Excellent (DCM, EtOAc) | Tosyl |
| NMR Characterization | Difficult (Overlapping signals) | Excellent (Methyl singlet @ 2.43 ppm) | Tosyl |
| Atom Economy | Higher (MW: 200.26) | Lower (MW: 214.28) | AEBS |
| Cost | Low | Very Low (Industrial byproduct) | Tosyl |
Biological Context (Carbonic Anhydrase)
-
Primary Sulfonamides (
): Potent inhibitors of Carbonic Anhydrase (CA). The nitrogen coordinates to the Zinc active site. -
Substituted Sulfonamides (
): The compounds discussed here (AEBS and Tosyl analog) are N-substituted . They generally show negligible activity against CA because the steric bulk of the ethylamine chain prevents deep penetration into the enzyme active site, and the NH proton is less acidic.-
Use Case: These are used as linkers to attach other pharmacophores to a sulfonamide scaffold, or as ligands for transition metals (Cu, Ni) where the amine and sulfonamide nitrogen form a chelate ring.
-
References
-
Miller, E. et al. (1940).[1] "Synthesis of heterocyclic sulfonamides." Journal of the American Chemical Society, 62(8), 2099-2101. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Definitive guide on Sulfonamide stability).
- Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanistic basis for primary vs secondary sulfonamide activity).
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374. Link
-
PubChem Compound Summary. (2025). "this compound (CID 12841745)." National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2025). "N-Tosylethylenediamine Product Specification." Link
Sources
A Comparative Guide to HPLC Assay Development for Sulfonamide Purity Assessment
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For sulfonamides, a critical class of synthetic antimicrobial agents, high-performance liquid chromatography (HPLC) stands as the gold standard for purity and stability analysis. This guide provides an in-depth, technically-grounded comparison of HPLC methodologies for sulfonamide purity assessment. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to build robust, reliable, and scientifically sound analytical methods.
Part 1: Foundational Principles: The "Why" Behind the Method
A successful HPLC method is not born from trial and error alone; it is designed based on a fundamental understanding of the analyte's physicochemical properties. Sulfonamides, as a class, share a common chemical scaffold but exhibit a range of properties that dictate their chromatographic behavior.
The Critical Role of Physicochemical Properties
Sulfonamides are amphoteric molecules, meaning they possess both acidic and basic functional groups. The sulfonamide moiety itself is weakly acidic, while the aniline-like amino group is weakly basic. This duality is the key to mastering their separation.
-
pKa and its Dominance in Retention: The acid dissociation constant (pKa) is arguably the most critical parameter.[1] The ionization state of a sulfonamide molecule, which is dictated by the mobile phase pH relative to its pKa, directly influences its retention in reversed-phase HPLC.[2] Most sulfonamides have pKa values in the range of 5 to 8.[3][4] To achieve reproducible retention and symmetrical peak shapes, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the analyte's pKa.[2] This ensures the sulfonamide exists predominantly in a single, non-ionized form, promoting consistent hydrophobic interactions with the stationary phase.
-
Lipophilicity (log P): The partition coefficient (log P) provides a measure of a molecule's hydrophobicity.[4] This property, in conjunction with the pKa, helps in the initial selection of the stationary phase and the starting organic modifier concentration in the mobile phase. More lipophilic sulfonamides will be more strongly retained on a reversed-phase column.
A summary of these key properties for common sulfonamides is presented below:
| Sulfonamide | pKa | log P (approx.) |
| Sulfanilamide | 10.4 | -0.62 |
| Sulfamethoxazole | 5.7 | 0.89 |
| Sulfadiazine | 6.5 | -0.09 |
| Sulfathiazole | 7.1 | 0.05 |
| Sulfamerazine | 7.1 | 0.31 |
(Data compiled from various sources)[3][5]
Part 2: Comparative Analysis of HPLC Methodologies
The selection of the HPLC column and mobile phase is a synergistic process. The optimal combination will provide the necessary selectivity to separate the parent sulfonamide from its potential impurities and degradation products.
Stationary Phase Selection: A Comparative Overview
The C18 (octadecylsilane) column is the workhorse for reversed-phase HPLC analysis of sulfonamides due to its versatility and wide availability.[2][6] However, alternative stationary phases can offer unique selectivities, which can be advantageous for resolving closely related impurities.
| Stationary Phase | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| C18 (ODS) | Primarily hydrophobic interactions. | General purpose sulfonamide analysis. | Robust, reproducible, wide range of manufacturers.[2] | May show poor retention for very polar sulfonamides; potential for peak tailing with basic impurities. |
| C8 (Octyl) | Less hydrophobic than C18. | More polar sulfonamides or when shorter run times are desired. | Reduced retention times for hydrophobic compounds.[7] | Lower resolving power for complex mixtures compared to C18. |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Aromatic sulfonamides and their isomers. | Offers alternative selectivity for aromatic compounds. | Can be more sensitive to mobile phase composition. |
| Embedded Polar Group (e.g., Polar-RP) | Hydrophobic interactions with a shielded polar group. | Analysis of a wide range of polarities, including basic sulfonamides. | Improved peak shape for basic compounds, compatible with 100% aqueous mobile phases. | May have different selectivity compared to traditional C18 columns. |
Mobile Phase Optimization: The Key to Selectivity
Optimizing the mobile phase is a critical step in achieving the desired separation.[8] The primary variables to consider are the organic modifier, the aqueous buffer, and the pH.
-
Organic Modifiers: Acetonitrile is generally the preferred organic modifier for sulfonamide analysis due to its low viscosity and UV transparency.[6] Methanol can be a suitable alternative and can sometimes offer different selectivity.[8]
-
Buffers and pH Control: As discussed, maintaining a consistent pH is crucial.[2] Phosphate and acetate buffers are commonly used in the pH range of 3 to 7. The buffer concentration should be sufficient to control the pH without causing precipitation.
-
Gradient vs. Isocratic Elution: For purity analysis, where a wide range of potential impurities with varying polarities may be present, a gradient elution is often necessary.[7] This involves changing the concentration of the organic modifier during the run to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape.
Part 3: A Practical Guide to Method Development and Validation
This section provides a systematic workflow for developing and validating a robust HPLC assay for sulfonamide purity, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[9]
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC assay development.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of the HPLC method.[10][11] This involves subjecting the sulfonamide to harsh conditions to intentionally generate degradation products.[12]
Objective: To generate potential degradation products of a model sulfonamide (e.g., Sulfamethoxazole) and ensure the HPLC method can separate them from the parent peak and from each other.
Materials:
-
Sulfamethoxazole reference standard
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated HPLC system with a Diode Array Detector (DAD)
Procedure:
-
Sample Preparation: Prepare a stock solution of Sulfamethoxazole in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the drug substance to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Inject the unstressed sample and all stressed samples into the HPLC system.
-
Evaluation:
Method Validation according to ICH Q2(R1)
Once the method is developed and optimized, it must be validated to ensure it is fit for its intended purpose.[14][15] The typical validation parameters for a purity assay are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | The analyte peak is well-resolved from all other peaks (Resolution > 2), and peak purity analysis passes. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of the specification limit for impurities).[16] |
| Accuracy | To demonstrate the closeness of the test results to the true value. | Recovery of spiked impurities should be within 85-115%.[16] |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 5% for impurity quantification. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution or quantification when parameters like pH (±0.2 units), column temperature (±5°C), or flow rate (±10%) are varied. |
Part 4: Data Interpretation and Troubleshooting
A common challenge in sulfonamide analysis is peak tailing, especially for the more basic members of the class. This is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Caption: A logical flowchart for troubleshooting peak tailing.
Expert Insight: If adjusting the pH does not resolve peak tailing, consider using a highly pure, base-deactivated column or an embedded polar group column. These columns have a lower density of accessible silanol groups, minimizing secondary interactions and improving peak shape for ionizable compounds like sulfonamides.
Conclusion
The development of a robust and reliable HPLC assay for sulfonamide purity is a systematic process that integrates an understanding of the analyte's chemistry with strategic chromatographic choices. By focusing on the principles of pKa and hydrophobicity, carefully selecting and optimizing the stationary and mobile phases, and rigorously validating the final method against ICH guidelines, researchers can build self-validating systems that ensure the quality, safety, and efficacy of these vital medicines. This guide serves as a framework for not only executing these steps but for understanding the scientific rationale that underpins each decision, leading to superior analytical outcomes.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Weyland, J. W., Bruins, C. H. P., & Doornbos, D. A. (1985). Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. Journal of Chromatographic Science. [Link]
-
Gi-Mata, D., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Plescia, M., et al. (2007). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM. [Link]
-
Ravisankar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Hansch, C., et al. (1990). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Medicinal Chemistry. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Al-Hayali, R. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
-
Michalska, D., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B. [Link]
-
Michalska, D., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Sulfamethazine. [Link]
-
National Agricultural Library. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. [Link]
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. pK Values Reported of Sulfonamides in Water. [Link]
Sources
- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
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- 8. academic.oup.com [academic.oup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 11. onyxipca.com [onyxipca.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Technical Comparison Guide: Elemental Analysis Standards for N-(2-aminoethyl)benzenesulfonamide
The following guide provides a technical comparison of elemental analysis standards for the validation and characterization of N-(2-aminoethyl)benzenesulfonamide (and its industrially relevant isomer, 4-(2-aminoethyl)benzenesulfonamide ).
Executive Summary
For researchers characterizing This compound (AEBSA) , accurate determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) is a critical quality attribute (CQA).
The Verdict: Sulfanilamide is the superior calibration standard for this analysis.
-
Why: It offers the closest structural homology (aromatic sulfonamide moiety) and elemental ratio proximity (particularly %S) to AEBSA, minimizing matrix-induced combustion errors.
-
Alternative: BBOT is a robust secondary standard for high-throughput automated systems but requires careful weight optimization due to its lower sulfur density (~7.4%) compared to AEBSA (~16.0%).
Analyte Profile: The "Ground Truth"
Before selecting a standard, we must define the theoretical target. AEBSA is an amphoteric sulfonamide often used as a linker or intermediate in sulfonylurea drug synthesis (e.g., Glipizide precursors).
Compound: this compound (or isomer 4-(2-aminoethyl)benzenesulfonamide)
Formula:
Theoretical Elemental Composition (Target Values)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | 8 | 12.011 | 96.088 | 47.98% |
| Hydrogen | 12 | 1.008 | 12.096 | 6.04% |
| Nitrogen | 2 | 14.007 | 28.014 | 13.99% |
| Sulfur | 1 | 32.06 | 32.060 | 16.01% |
| Oxygen | 2 | 15.999 | 31.998 | 15.98% |
Comparative Analysis of Calibration Standards
In CHNS analysis, Matrix Matching is the gold standard for reducing systematic error. The combustion kinetics of the standard should mimic the analyte.
Option A: Sulfanilamide (The Structural Analog)
-
Structure:
-
Relevance: Contains the exact benzenesulfonamide core found in AEBSA.
-
Performance:
-
Sulfur Match: 18.62% (Standard) vs. 16.01% (Analyte). Excellent proximity.
-
Combustion Behavior: Both compounds release
via cleavage of the bond. Using Sulfanilamide calibrates the detector for the specific kinetic delay associated with aromatic sulfur oxidation.
-
-
Recommendation: Primary Choice.
Option B: BBOT (The Universal Standard)
-
Name: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene[3]
-
Relevance: Industry standard for simultaneous CHNS due to stability and ease of handling.
-
Performance:
-
Sulfur Match: 7.44% (Standard) vs. 16.01% (Analyte). Significant Mismatch.
-
Risk: To bracket the sulfur signal of AEBSA, you may need to weigh ~2.2x more BBOT than the sample, potentially overloading the carbon trap or detector range.
-
-
Recommendation: Secondary Choice (Use only if Sulfanilamide is unavailable).
Option C: L-Methionine (The Aliphatic Sulfur)
-
Structure: Aliphatic thioether.
-
Relevance: Common biological standard.
-
Performance:
-
Sulfur Match: 21.49% (Standard).
-
Risk: Methionine sulfur is aliphatic (
) and oxidizes more readily than the oxidized sulfonyl group ( ) in sulfonamides. This can lead to slight retention time shifts or peak tailing differences in dynamic flash combustion.
-
-
Recommendation: Not Recommended for high-precision sulfonamide work.
Quantitative Comparison Table
| Feature | AEBSA (Analyte) | Sulfanilamide | BBOT | Methionine |
| Formula | ||||
| % Carbon | 47.98 | 41.84 (Close) | 72.53 (High) | 40.25 |
| % Nitrogen | 13.99 | 16.27 (Close) | 6.51 (Low) | 9.39 |
| % Sulfur | 16.01 | 18.62 (Ideal) | 7.44 (Low) | 21.49 (High) |
| Structure | Sulfonamide | Sulfonamide | Thiophene | Thioether |
| Suitability | N/A | Optimal | Acceptable | Sub-optimal |
Experimental Protocol: Self-Validating Analysis
To ensure data integrity (E-E-A-T), follow this protocol which includes a "Check Standard" step to validate the calibration before running valuable samples.
Phase 1: Instrument Preparation
-
Configuration: CHNS Mode (Flash Combustion).
-
Catalyst: Tungsten Trioxide (
) or Copper/Tungsten mix. Crucial for Sulfonamides to prevent sulfur retention in ash. -
Carrier Gas: Helium (Flow: 140 mL/min); Oxygen (Injection: 250 mL/min).
-
Furnace Temp: 1150°C (Combustion), 850°C (Reduction).
Phase 2: The "K-Factor" Calibration (Using Sulfanilamide)
Instead of a linear regression, use the K-Factor method for highest precision on specific matrices.
-
Conditioning: Run 3 "Blank" samples (empty tin capsules) to stabilize the baseline.
-
Bypass: Run 2 unweighed Sulfanilamide samples to condition the reduction tube and water traps.
-
Calibration: Weigh 3 replicates of Sulfanilamide standard.
-
Target weights: 1.5 mg, 2.0 mg, 2.5 mg (bracketing the expected sample weight).
-
Why? This creates a response factor (
) independent of weight linearity errors.
-
-
Validation (The "Check Standard"): Run 1 sample of BBOT as an unknown.
-
Pass Criteria: Measured S% must be within ±0.2% of theoretical (7.44%).
-
Fail Criteria: If BBOT fails, the instrument is not linear for Sulfur; re-calibrate.
-
Phase 3: AEBSA Sample Analysis
-
Weighing: Accurately weigh 2.0 ± 0.2 mg of dried AEBSA into tin capsules.
-
Note: AEBSA can be hygroscopic. Dry at 40°C under vacuum for 2 hours prior to weighing if high Hydrogen error is observed.
-
-
Additives: Add ~5 mg of
(Vanadium Pentoxide) powder to the capsule.-
Mechanism:[4]
acts as a strong oxidant and flux, ensuring complete release of Sulfur from the stable sulfonamide ring.
-
-
Replication: Run in triplicate.
Visualization: Decision Workflow
The following diagram illustrates the logical flow for selecting the standard and executing the analysis.
Figure 1: Decision tree for selecting standards and validating the CHNS workflow for sulfonamides.
Troubleshooting & Causality
-
Problem: Low Sulfur Recovery (<15.8%).
-
Cause: Incomplete combustion of the thermally stable benzene-sulfonamide bond.
-
Fix: Increase oxygen dose time by 5 seconds or double the amount of
additive.
-
-
Problem: High Nitrogen (>14.2%).[1][4]
-
Cause: Incomplete reduction of Nitrogen oxides (
) to . -
Fix: Replace the Copper reduction tube; sulfonamides produce high
loads that deplete copper quickly.
-
References
-
PubChem. (2025).[1][2][5] 4-(2-Aminoethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Comparison of derivatizing agents for synthetic cathinones (Validation of Internal Standards). Analytical Methods. Retrieved from [Link]
Sources
- 1. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H12N2O2S | CID 12841745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. 4-(2-アミノエチル)ベンゼンスルホンアミド 99% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Distinguishing N-(2-aminoethyl)benzenesulfonamide from Bis-Sulfonamide Impurities
Introduction
N-(2-aminoethyl)benzenesulfonamide is a critical intermediate in the synthesis of several sulfonylurea-class pharmaceuticals, which are widely used in the management of type 2 diabetes.[1][2] The purity of this intermediate is paramount, as any related impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). A particularly challenging class of process-related impurities is bis-sulfonamides. These impurities arise from secondary reactions during synthesis and are structurally similar to the desired product, complicating their detection and removal.
This guide provides a comprehensive, multi-technique approach for the robust differentiation and characterization of this compound from its bis-sulfonamide counterparts. We will delve into the mechanistic origins of these impurities and present detailed, field-proven analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are designed to equip researchers, process chemists, and quality control analysts with the tools to ensure the integrity of their synthetic intermediates.
The Origin of Bis-Sulfonamide Impurities: A Mechanistic Overview
The formation of bis-sulfonamide impurities is typically a consequence of over-reaction or the presence of reactive intermediates during the synthesis of the primary sulfonamide. A common synthetic route involves the chlorosulfonation of N-acetyl-2-phenylethylamine, followed by amination and subsequent deprotection.[3] During the amination step, the desired product, this compound, contains two nucleophilic nitrogen atoms: the primary aliphatic amine and the sulfonamide nitrogen. This dual reactivity is the root cause of impurity formation.
A plausible pathway involves the reaction of the highly reactive benzenesulfonyl chloride intermediate with both nitrogen atoms of a single ethylenediamine backbone, or a reaction between the intermediate and the already-formed this compound.
Understanding this mechanism is critical because it informs our analytical strategy. We anticipate that the bis-sulfonamide impurity will have a higher molecular weight and potentially different polarity and spectroscopic characteristics compared to the desired product.
Strategy 1: Chromatographic Separation by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity profiling in pharmaceutical development due to its high resolving power and sensitivity.[4][5] For separating this compound from a more substituted, and likely more retained, bis-sulfonamide impurity, a gradient reversed-phase method is the logical choice. The increased number of aromatic and sulfonyl groups in the bis-sulfonamide impurity will enhance its interaction with the non-polar stationary phase, leading to a longer retention time.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV or Photo-Diode Array (PDA) detector.
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm and 265 nm[6]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
Rationale for Method Parameters
-
C8 Column: A C8 stationary phase provides a good balance of hydrophobic retention for aromatic compounds without the excessive retention that a C18 phase might cause, allowing for reasonable run times.
-
Formic Acid: This additive serves two purposes: it protonates the primary amine of the analyte, ensuring good peak shape, and it renders the mobile phase compatible with mass spectrometry for subsequent analysis.
-
Gradient Elution: A gradient is essential to elute both the relatively polar main compound and the more non-polar bis-sulfonamide impurity within a single run while maintaining good resolution.
-
Dual Wavelength Detection: Monitoring at multiple wavelengths helps ensure that no impurities are missed, as different chromophores may have different absorption maxima.
Expected Data and Interpretation
The chromatogram should show a major peak for this compound at an earlier retention time, followed by one or more smaller peaks at later retention times corresponding to the less polar bis-sulfonamide impurities.
| Compound | Expected Retention Time (min) | Relative Area % (Example) |
| This compound | ~ 8.5 | 99.5% |
| Bis-Sulfonamide Impurity | ~ 15.2 | 0.3% |
This HPLC method provides a robust quantitative assessment of purity.[4] However, for unequivocal identification, chromatographic data must be coupled with mass spectrometry.
Strategy 2: Unambiguous Identification by Mass Spectrometry (MS)
Mass spectrometry provides definitive identification by measuring the mass-to-charge ratio (m/z) of the analyte and its fragments.[7][8] This technique is exceptionally powerful for distinguishing our target compound from a bis-sulfonamide impurity due to the significant mass difference between them.
Experimental Protocol: LC-MS
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is recommended for accurate mass measurements.
-
Ionization Mode: ESI Positive (+)
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Full scan for identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.
-
Tandem MS (MS/MS): Perform fragmentation on the parent ions of interest (e.g., m/z 201.07 and the suspected impurity m/z) to confirm structural motifs. A common fragmentation for sulfonamides is the loss of SO₂ and cleavage of the sulfonamide bond.[8][9]
Expected Data and Interpretation
By extracting the ion chromatograms for the expected masses, one can confirm the identity of the peaks observed in the UV chromatogram.
| Compound | Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₈H₁₂N₂O₂S | 201.07 | 156 (loss of -NH₂CH₂CH₂), 141 (loss of -SO₂NH₂), 92, 108 |
| Bis-Sulfonamide Impurity | C₁₄H₁₆N₂O₄S₂ | 341.06 | 200 (loss of -SO₂C₆H₅), 156, 141 |
The observation of an ion at m/z 341.06 co-eluting with the later peak in the HPLC run would be strong evidence for the presence of the bis-sulfonamide impurity. MS/MS fragmentation further solidifies this identification by revealing common structural fragments.
Strategy 3: Structural Confirmation by NMR Spectroscopy
While HPLC and MS can quantify and identify impurities based on retention time and mass, NMR spectroscopy provides the ultimate confirmation of the chemical structure. ¹H NMR is particularly useful for distinguishing between the desired product and a bis-sulfonamide impurity by comparing the integration of aromatic versus aliphatic proton signals.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (or isolated impurity fraction from preparative HPLC) in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Standard ¹H acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected Spectral Features and Interpretation
-
This compound:
-
Aromatic Protons: Two sets of doublets in the ~7.4-7.8 ppm region, integrating to 4 protons (AA'BB' system).
-
Ethyl Protons (-CH₂-CH₂-): Two triplets around ~2.8-3.0 ppm, each integrating to 2 protons.
-
Amine/Sulfonamide Protons (NH₂, SO₂NH): Broad signals that can exchange with D₂O. Their integration would correspond to 3 protons. The ratio of aromatic protons to the total ethyl protons would be 4:4, or 1:1.
-
-
Bis-Sulfonamide Impurity (N,N'-bis(phenylsulfonyl)ethylenediamine as an example):
-
Aromatic Protons: A multiplet in the ~7.5-7.9 ppm region, integrating to 10 protons.
-
Ethyl Protons (-CH₂-CH₂-): A singlet or narrow multiplet around ~3.1 ppm, integrating to 4 protons.
-
Sulfonamide Protons (SO₂NH): A signal integrating to 2 protons.
-
Key Differentiator: The ratio of aromatic protons to ethyl protons would be 10:4, or 5:2. This stark difference in the integration ratio provides irrefutable evidence of the bis-substituted structure.
-
Conclusion: An Integrated Analytical Workflow
For the definitive characterization and quality control of this compound, a single technique is insufficient. A tiered, integrated approach is the most robust strategy.
By first using a validated HPLC method to separate and quantify potential impurities, followed by LC-MS to confirm their molecular weights and fragmentation patterns, and finally employing NMR for unambiguous structural confirmation, researchers and drug developers can operate with the highest degree of confidence. This rigorous approach not only ensures the quality of the this compound intermediate but also upholds the integrity of the entire pharmaceutical manufacturing process.
References
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed, National Center for Biotechnology Information. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, National Center for Biotechnology Information. [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic. [Link]
-
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
